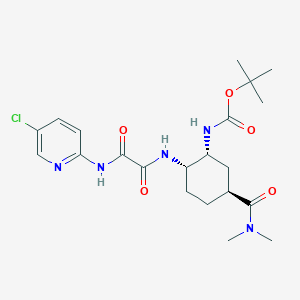

![molecular formula C13H18Cl2N2O2 B1421442 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride CAS No. 1235438-79-5](/img/structure/B1421442.png)

4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride

説明

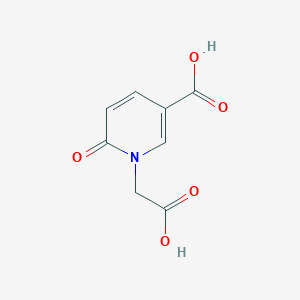

“4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride” is a chemical compound. It is a derivative of piperazine, which is an important branch of heterocyclic compounds . Piperazine compounds have important effects on the human body, such as stimulating psychology, causing hallucinations, and anti-tumor and anti-cancer effects .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry N,N-dimethylformamide (DMF) at 90°C for 1 hour . After the reaction is completed, the solution is cooled to room temperature, water is added, and the product is precipitated, filtered, and air-dried .Molecular Structure Analysis

The molecular structure of similar compounds shows that bond lengths and angles within the molecule are very similar to those given in the literature for related compounds . The piperazine ring of the title compound adopts a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-chloro-1-fluoro-4-nitrobenzene with 1-ethylpiperazine and K2CO3 in dry DMF at 90°C . The reaction is monitored by TLC .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis and Electrochemical Properties: New unsymmetrical binucleating ligands, including variants similar to 4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride, have been developed, exhibiting distinct electrochemical properties and antiferromagnetic interaction between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).

- Catechol Oxidase Models: Studies on less symmetrical dicopper(II) complexes, which are structurally similar to this compound, have been conducted to model the active site of type 3 copper proteins, showing enhanced catecholase activity (Merkel et al., 2005).

Adsorption and Environmental Applications

- Adsorption Studies: Activated carbon fibers (ACFs) have been used for the adsorption of substituted phenols, including compounds structurally similar to this compound, providing insights into adsorption mechanisms and kinetics (Liu et al., 2010).

Biological and Pharmacological Research

- Potential Nootropic Agents: Research on 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which include structures analogous to this compound, has been conducted to explore their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

- Antifungal Activity: Pyrazolo[1,5-a]pyrimidines derivatives, including compounds related to this compound, have been synthesized and their antifungal abilities against several phytopathogenic fungi have been evaluated (Zhang, Peng, Wang, Wang, & Zhang, 2016).

Advanced Material Synthesis

- Safer Synthesis Protocols: Research aimed at developing safer protocols for the synthesis of aryltetrazoles has included compounds similar to this compound, highlighting advancements in organic synthesis techniques (Treitler, Leung, & Lindrud, 2017).

作用機序

While the specific mechanism of action for “4-Chloro-2-[(4-ethylpiperazin-1-yl)carbonyl]phenol hydrochloride” is not available, it is known that some piperazine derivatives have anticonvulsant activity, which is attributed to their ability to bind the non-competitive site of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .

特性

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(4-ethylpiperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2.ClH/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(14)3-4-12(11)17;/h3-4,9,17H,2,5-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWOPFCWIMDQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1421362.png)

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1421378.png)

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)